Parieval

Description

Significance of Investigating Multi-Component Chemical Systems

Investigating these systems requires methodologies capable of de Wconvoluting complex mixtures, identifying individual components, and characterizing their interactions. The collective properties of a multi-component system can be vastly different from the sum of the properties of its isolated constituents, necessitating a holistic research approach.

Interdisciplinary Approaches in the Study of Complex Chemical Structures

The study of complex chemical structures inherently demands interdisciplinary approaches, drawing expertise from various scientific domains. Organic chemists are essential for the synthesis and structural elucidation of these molecules. Analytical chemists develop and apply advanced techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and chromatography to separate, identify, and quantify components within complex samples. Biochemists and molecular biologists investigate the interactions of complex molecules with biological targets, such as proteins, nucleic acids, and cellular pathways. Computational chemists utilize modeling and simulation to predict molecular properties, reaction pathways, and interactions, aiding in the design and understanding of complex systems.

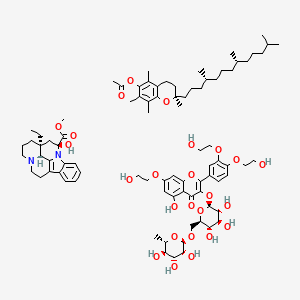

The study of compounds like Parieval, given its potential multi-component nature involving substances like Alpha-Tocopherol Acetate (B1210297) (a form of Vitamin E ctdbase.org), Vincamine, and Troxerutin nih.gov, exemplifies the need for such integrated approaches. Characterizing the complete structure and behavior of this compound would likely involve synthetic chemistry to confirm proposed structures, advanced analytical techniques to assess purity and composition, and potentially biological assays to understand any associated activities, requiring collaboration across multiple chemical and biological disciplines.

Evolution of Research Paradigms for Chemically Diverse Compounds

Research paradigms for chemically diverse compounds have evolved significantly, moving from reductionist approaches focusing on isolated molecules to more integrated and systems-level perspectives. Early research often centered on the isolation and characterization of single active principles from natural sources. While this remains important, the understanding that the efficacy or behavior of a compound can be heavily influenced by its chemical environment and the presence of other molecules has led to a shift towards studying compounds within their relevant matrices or as part of defined mixtures.

Modern research embraces high-throughput screening, '-omics' technologies (like metabolomics and proteomics), and sophisticated data analysis techniques to handle the complexity and volume of information generated when studying diverse chemical entities and multi-component systems. The availability of extensive databases, such as PubChem which lists compounds like this compound with associated information nih.gov, facilitates data mining and the identification of potential relationships between different chemical entities. This evolution reflects a growing appreciation for the complexity of chemical space and the need for comprehensive strategies to explore and understand it effectively.

Properties

CAS No. |

80244-05-9 |

|---|---|

Molecular Formula |

C85H120N2O25 |

Molecular Weight |

1569.9 g/mol |

IUPAC Name |

2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;methyl (15S,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate;[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |

InChI |

InChI=1S/C33H42O19.C31H52O3.C21H26N2O3/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-17(37)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(46-8-5-35)19(10-15)47-9-6-36;1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31;1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3;21-23H,10-20H2,1-9H3;4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t14-,21+,23-,24+,26+,27-,28+,29+,32+,33-;22-,23-,31-;18-,20+,21+/m011/s1 |

InChI Key |

KLZDBEPMRGRNAX-NSLIGTMISA-N |

SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O.CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O.CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O.C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O.CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C)C |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O.CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O.CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |

Other CAS No. |

80244-05-9 |

Synonyms |

parieval |

Origin of Product |

United States |

Origin and Derivation of Parieval Type Chemical Architectures

Strategies for the Discovery of Complex Chemical Compounds

The discovery of complex chemical compounds often employs multifaceted approaches aimed at identifying novel structures with potential biological activities or unique properties.

Understanding the Assembly Pathways of Biologically Derived Components

For compounds that are either natural products or derived from biological precursors, understanding their assembly pathways is crucial. This involves studying the biochemical processes by which living organisms synthesize these molecules.

Enzymatic Processes in Biosynthesis of Complex Molecules

Biosynthesis in living organisms is a highly orchestrated process mediated by enzymes. Enzymes are biological catalysts that facilitate specific chemical reactions, converting simple precursor molecules into complex natural products through a series of discrete steps. These enzymatic pathways can involve a variety of reaction types, including cyclizations, oxidations, reductions, glycosylations, and conjugations. The components related to Parieval, such as the flavonoid structure (related to Troxerutin), the indole (B1671886) alkaloid structure (related to Vincamine), and the terpenoid-derived structure (related to Tocopherol), are typically synthesized in nature through distinct enzymatic pathways. wikipathways.orgnih.govnih.govthegoodscentscompany.com However, the specific enzymatic processes involved in the potential assembly or conjugation of these different structural elements to form the compound "this compound" (CID 5490900) are not detailed in the search results.

Precursor Incorporation and Metabolic Engineering Approaches

Understanding biosynthesis pathways allows for investigations into precursor incorporation, where labeled or modified precursor molecules are supplied to biological systems to trace their incorporation into the final product and elucidate the pathway steps. Metabolic engineering involves the modification of cellular pathways to enhance the production of desired compounds, introduce novel biosynthetic routes, or improve the efficiency of existing ones. This can involve overexpressing key enzymes, blocking competing pathways, or introducing genes from other organisms. While precursor incorporation and metabolic engineering are powerful tools for studying and manipulating the biosynthesis of natural products and their derivatives, there is no information in the search results specifically detailing the application of these approaches to the biosynthesis or production of the compound "this compound" (CID 5490900).

Based on the available search results, "this compound" (CID 5490900) is a defined chemical entity with a complex structure, potentially related to or composed of structural elements found in Alpha-Tocopherol Acetate (B1210297), Vincamine, and Troxerutin. However, specific details regarding its discovery, whether through natural product isolation or synthesis, and the precise pathways for its assembly are not provided in the examined literature.

Advanced Synthetic Methodologies for Intricate Chemical Constructs

Total Synthesis Strategies for Multi-Component Targets

Total synthesis of complex natural products and intricate molecules involves the complete chemical synthesis of a complex organic molecule from simpler, readily available precursors. For multi-component targets, strategies often focus on convergent routes where several fragments are synthesized separately and then coupled in later steps, or on powerful one-pot reactions that assemble multiple building blocks simultaneously. Multicomponent reactions (MCRs), for instance, are valuable tools in total synthesis as they allow for the rapid construction of complex adducts from simple starting materials in a single reaction vessel, enhancing step economy and reducing waste researchgate.netnih.govtandfonline.com. This approach is particularly attractive for complex targets, enabling swift access to diverse structural motifs researchgate.net.

Research in this area has seen significant progress, with MCRs being strategically employed for the preparation of key advanced intermediates in the total synthesis of various biologically active molecules researchgate.netnih.gov. These methods offer advantages in terms of time-saving, step economy, and often present more environmentally benign procedures compared to traditional linear syntheses tandfonline.com.

Chemoenzymatic Synthesis Techniques

Chemoenzymatic synthesis combines the power of traditional chemical transformations with the exquisite selectivity offered by enzymatic catalysis. This synergistic approach is particularly valuable for the synthesis of complex molecules, including natural products and pharmaceuticals, where high regio- and stereoselectivity are paramount nih.govjocpr.comnih.govrsc.orgmdpi.com. Enzymes can catalyze a range of transformations under mild conditions, complementing chemical methods that may be required for bond formations not readily accessible through biocatalysis jocpr.com.

Recent advances in chemoenzymatic synthesis have expanded its scope, enabling the preparation of diverse molecules with high efficiency and selectivity jocpr.com. This includes the use of cascade reactions involving multiple enzymes in a single pot, minimizing purification steps and reducing waste jocpr.com. Biocatalytic redox reactions, mediated by enzymes like oxidoreductases and dehydrogenases, have emerged as versatile tools for selective modifications, facilitating the synthesis of chiral intermediates and complex molecule analogs jocpr.com. The integration of chemical catalysts with enzymes further broadens the range of achievable transformations jocpr.com.

Biomimetic Synthesis Approaches

Biomimetic synthesis draws inspiration from natural biosynthetic pathways to construct complex molecules in the laboratory. By imitating the elegant and efficient processes that occur in living organisms, chemists can devise synthetic routes that are often more concise and environmentally friendly than traditional methods nih.goveurekaselect.comacs.org. This approach leverages the inherent reactivity and structural features of precursors, guided by proposed or known biosynthetic transformations.

Biomimetic strategies have been successfully applied to the synthesis of a wide array of natural products with intricate structures nih.goveurekaselect.comacs.org. These methods often involve key transformations such as cyclizations, rearrangements, and oxidative couplings that mirror enzymatic processes in nature nih.govacs.org. The goal is not only to synthesize the target molecule but also to potentially gain insights into its natural biosynthesis acs.org. Recent reviews highlight the continued development and application of biomimetic synthesis in accessing complex natural products nih.goveurekaselect.comacs.orgrsc.orgrsc.org.

Derivatization and Structural Modification of "Parieval" Component Analogs

Given that "this compound" appears to incorporate structural motifs related to Alpha-Tocopherol, Vincamine, and Troxerutin, the derivatization and structural modification of analogs of these components are relevant strategies for exploring the chemical space around the "this compound" scaffold and potentially synthesizing fragments or related complex structures.

Synthesis of Alpha-Tocopherol Derivatives

Alpha-Tocopherol (a form of Vitamin E) is a lipid-soluble antioxidant with a chromanol ring and a phytyl side chain wikipedia.org. Its structure offers several sites for derivatization, particularly on the hydroxyl group of the chromanol ring and potentially on the side chain. Synthetic efforts towards Alpha-Tocopherol and its derivatives have explored various strategies, including condensation reactions of hydroquinones with isoprenoid chains wikipedia.orgresearchgate.net.

Derivatization studies have focused on modifying the Alpha-Tocopherol scaffold to alter its properties or create novel compounds with potentially enhanced or different biological activities mdpi.comnih.gov. This includes the synthesis of esters, ethers, and other conjugates wikipedia.orgatamanchemicals.com. For instance, Alpha-Tocopheryl acetate (B1210297) is a common derivative used for its increased stability wikipedia.orgatamanchemicals.com. Research has also investigated the synthesis of derivatives with specific functional groups to explore their interactions with biological targets mdpi.com.

Table 1: Examples of Alpha-Tocopherol Derivatives

| Derivative Name | Description |

| Alpha-Tocopherol Acetate | Acetate ester of Alpha-Tocopherol |

| Alpha-Tocopheryl Succinate | Succinate ester of Alpha-Tocopherol |

| Alpha-Tocopheryloxyacetic Acid | Ether-linked acetic acid derivative of Alpha-Tocopherol |

Detailed research findings in this area include the synthesis of novel Alpha-Tocopherol derivatives as potential therapeutic agents, with studies investigating the impact of structural modifications on their biological activities, such as anticancer properties mdpi.com. Synthetic routes often involve the modification of the hydroxyl group or the introduction of new functionalities onto the side chain or the chromanol system mdpi.comnih.gov.

Synthetic Routes to Vincamine Analogs and Related Indole (B1671886) Alkaloids

Vincamine is a monoterpenoid indole alkaloid characterized by a complex pentacyclic ring system wikipedia.orgnih.gov. Indole alkaloids represent a large and structurally diverse class of natural products with significant biological activities, making them attractive targets for synthesis researchgate.netpreprints.orgmdpi.com. Synthetic routes to Vincamine and its analogs often involve the construction of the indole framework and the subsequent annulation reactions to build the characteristic fused ring system unimi.it.

Approaches to synthesizing Vincamine analogs and related indole alkaloids include both total synthesis from simpler precursors and semi-synthesis from naturally occurring alkaloids like vincadifformine (B1218849) unimi.it. Various methodologies have been developed to construct the key tetracyclic system of Vinca alkaloids, including cyclization reactions and rearrangements unimi.it. Recent advancements in this field have focused on developing efficient and stereoselective routes to access these complex structures researchgate.net. This includes catalytic asymmetric syntheses to control the stereochemistry of the multiple chiral centers present in these molecules researchgate.net.

Table 2: Key Steps in Selected Vincamine Synthesis Approaches

| Approach | Key Transformations | Outcome |

| Semi-synthesis | Rearrangement of vincadifformine derivatives | Access to Vincamine and congeners unimi.it |

| Total Synthesis | Annulation reactions, Stereoselective transformations | Construction of the pentacyclic system unimi.it |

| Catalytic Asymmetric | Asymmetric hydrogenation/lactamization cascade | Enantioselective synthesis of alkaloids researchgate.net |

Research findings highlight the development of streamlined strategies for the scalable and enantioselective total synthesis of eburnane alkaloids, a class that includes Vincamine researchgate.net. These synthetic efforts aim to provide access to a variety of analogs for further biological evaluation researchgate.net.

Derivatization Studies of Troxerutin and Flavonoid Scaffolds

Troxerutin is a hydroxyethyl (B10761427) rutoside, a type of flavonoid wikipedia.orgwikipedia.org. Flavonoids are a large class of natural products with a characteristic diphenylpropane (C6-C3-C6) skeleton, often found as glycosides wikipedia.orgwikipedia.orgacs.org. The flavonoid scaffold, including that of Troxerutin, presents multiple hydroxyl groups and aromatic rings that are amenable to chemical modification.

Derivatization studies on Troxerutin and other flavonoids aim to improve their properties, such as solubility, bioavailability, and stability, or to enhance their biological activities researchgate.net. Common modification methods include glycosylation, alkylation, acylation, and halogenation researchgate.net. For Troxerutin, specifically, modifications involve the hydroxyethyl groups and the hydroxyl groups on the flavonoid backbone wikipedia.orgwikipedia.org.

Table 3: Types of Flavonoid Derivatization

| Modification Type | Description | Potential Impact |

| Glycosylation | Addition of sugar moieties | Improved solubility, altered bioavailability researchgate.net |

| Alkylation | Addition of alkyl groups | Modulation of lipophilicity and activity researchgate.net |

| Acylation | Addition of acyl groups | Changes in stability and biological profile researchgate.net |

Research in flavonoid derivatization explores the structure-activity relationships of the resulting compounds researchgate.net. Studies on Troxerutin derivatives have investigated their potential in various applications, including their effects on vascular health wikipedia.orgwikipedia.orgresearchgate.net. Chemical modifications can significantly influence the biological properties of flavonoids, and ongoing research seeks to design and synthesize derivatives with improved therapeutic potential nih.govresearchgate.netnih.gov.

Development of Novel Reaction Architectures for Complex Assembly

The development of novel reaction architectures is crucial for streamlining the synthesis of complex molecules. These architectures aim to achieve higher levels of efficiency, atom economy, and selectivity compared to traditional linear synthetic routes. acs.orgneuroquantology.comsolubilityofthings.com By designing reactions where multiple bond-forming events occur in a single operation or where reactive intermediates are generated and consumed in situ, chemists can significantly reduce the number of synthetic steps, minimize purification stages, and decrease waste generation. solubilityofthings.comacs.orgxmu.edu.cn This is particularly relevant for molecules with high molecular weight and multiple stereocenters, such as this compound (CID 5490900), a complex compound with the molecular formula C₈₅H₁₂₀N₂O₂₅. acs.orgnih.gov

Novel reaction architectures often fall into categories such as cascade reactions, multicomponent reactions, and the strategic application of catalysis. zenodo.orgiitj.ac.inneuroquantology.comacs.orgrsc.org

Cascade Reactions: Also known as domino or tandem reactions, cascade reactions involve a sequence of at least two consecutive chemical transformations within a single reaction vessel without the isolation of intermediates. acs.orgneuroquantology.comsolubilityofthings.com The product of one reaction becomes the substrate for the next, leading to a rapid increase in molecular complexity from relatively simple starting materials. acs.orgsolubilityofthings.com The design of effective cascade reactions requires a deep understanding of reaction mechanisms and the careful orchestration of reaction conditions to ensure compatibility and selectivity throughout the sequence. neuroquantology.comnih.gov For a complex molecule like this compound, which contains multiple rings and functional groups, a well-designed cascade sequence could potentially assemble significant portions of the molecular scaffold in a highly efficient manner. acs.orgsolubilityofthings.com

Multicomponent Reactions (MCRs): MCRs involve the simultaneous reaction of three or more reactants to form a single product that incorporates structural elements from each starting material. acs.orgxmu.edu.cnnih.gov These reactions are highly atom-economical and enable the rapid generation of molecular diversity and complexity in a single step. acs.orgxmu.edu.cn MCRs are particularly valuable in diversity-oriented synthesis (DOS), where the goal is to create libraries of structurally diverse compounds for screening. neuroquantology.comacs.org The application of MCRs could provide convergent routes to key intermediates in the synthesis of a complex molecule like this compound, bringing together multiple building blocks in a single, efficient step. acs.org Recent advancements in MCR methodology have focused on expanding the scope of compatible substrates and developing enantioselective variants for the synthesis of chiral complex molecules. xmu.edu.cn

Catalysis in Complex Assembly: Catalysis plays a pivotal role in the development of novel reaction architectures for complex molecule synthesis. zenodo.orgiitj.ac.inrsc.org Catalysts, whether transition metal complexes, organocatalysts, or enzymes, can accelerate reaction rates, enable selective transformations, and control stereochemistry. zenodo.orgsolubilityofthings.comrsc.org The design of novel catalytic systems is essential for facilitating challenging bond formations and functional group manipulations required for intricate molecular constructs. zenodo.orgrsc.org For a molecule with numerous functional groups and stereocenters like this compound, highly selective catalytic methods would be indispensable for controlling the outcome of key synthetic steps and minimizing the formation of unwanted byproducts. zenodo.org Research in this area includes the development of new ligands for transition metal catalysis, the design of organocatalysts for asymmetric transformations, and the exploration of biocatalysis for highly specific reactions under mild conditions. zenodo.org Electron catalysis and supramolecular catalysis are also emerging areas showing promise for controlling complex assembly processes.

Illustrative Data Table (Hypothetical Example of Methodology Development Data):

The following table presents hypothetical data illustrating the optimization of a novel catalytic cascade reaction for the formation of a complex cyclic system, a common challenge in synthesizing molecules like this compound. This data exemplifies the type of detailed research findings generated during the development of novel reaction architectures.

| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Cat A (5) | Lig X (10) | DCM | 25 | 12 | 65 | 3:1 |

| 2 | Cat A (5) | Lig X (10) | Toluene | 80 | 8 | 78 | 5:1 |

| 3 | Cat A (3) | Lig X (6) | Toluene | 80 | 10 | 75 | 4.5:1 |

| 4 | Cat B (5) | Lig Y (10) | Toluene | 80 | 7 | 85 | 9:1 |

| 5 | Cat B (5) | Lig Y (10) | MeCN | 60 | 10 | 70 | 8:1 |

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual experimental results for this compound synthesis.

This type of data allows researchers to assess the efficiency, selectivity, and robustness of a newly developed reaction architecture, guiding further optimization and application to increasingly complex substrates.

Molecular and Supramolecular Interactions in Multi Component Systems

Theoretical Frameworks for Intermolecular Interactions in Complex Mixtures

Understanding the behavior of components within a complex mixture, such as one potentially containing Alpha-Tocopherol Acetate (B1210297), Vincamine, and Troxerutin, relies on theoretical frameworks describing intermolecular interactions. These interactions, weaker than covalent or ionic bonds, include forces like van der Waals forces (dispersion, dipole-dipole, and dipole-induced dipole), hydrogen bonding, and electrostatic interactions researchgate.netlibretexts.orgarchive.org. In multi-component systems, the interplay between solute-solute, solute-solvent, and solvent-solvent interactions dictates properties such as solubility, miscibility, and reactivity mdpi.com.

Analysis of Synergistic and Antagonistic Chemical Interactions (Non-Biological Context)

Synergism occurs when the combined effect is amplified, while antagonism results in a reduced combined effect compared to the expected additive outcome ccohs.caccohs.canih.gov. An additive effect is when the combined effect equals the sum of the individual effects ccohs.caccohs.ca. These interactions stem from the molecular-level contacts and forces between different chemical species in the mixture libretexts.org.

Models for Predicting Non-Additive Effects in Chemical Mixtures

Predicting non-additive effects in chemical mixtures is a significant challenge, and various models have been developed for this purpose nih.govresearchgate.netnih.govfrontiersin.orgnih.govresearchgate.netarxiv.orgarxiv.org. Concentration Addition (CA) and Independent Action (IA) are two fundamental models used to predict the combined effects of chemicals based on the assumption of additivity researchgate.netnih.govfrontiersin.orgresearchgate.net. CA is typically applied when chemicals have similar modes of action, while IA is used for chemicals with dissimilar modes of action frontiersin.orgresearchgate.net.

However, real-world mixtures often deviate from these simple additive models, exhibiting synergism or antagonism researchgate.netnih.gov. Deviations from CA predictions are often considered indicative of non-additive interactions researchgate.netnih.gov. More complex mathematical and statistical models are employed to identify and quantify these deviations frontiersin.orgnih.govarxiv.orgarxiv.org. For example, the isobolographic method is a graphical approach used to determine whether a combination of substances produces synergistic, additive, or antagonistic effects by analyzing dose-effect curves nih.govmdpi.com. Other approaches involve decomposing the response surface into additive main effects and pairwise interaction effects to detect synergistic and antagonistic interactions arxiv.orgarxiv.org. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the additive and non-additive effects of multi-component mixtures based on their chemical structures frontiersin.org.

Physicochemical Basis of Combinatorial Effects

The synergistic and antagonistic effects observed in chemical mixtures have a basis in the physicochemical properties and interactions of the constituent compounds researchgate.netscielo.bracs.orgredalyc.orgacs.org. These combinatorial effects arise from how the molecules interact at a fundamental level, influencing their activity, stability, and availability.

Factors contributing to non-additive effects include alterations in solubility, changes in chemical reactivity, modifications of physical properties like viscosity, and the formation of new species through association or reaction mdpi.comnih.govacs.org. For instance, the solubility of a compound in a mixture can be significantly different from its solubility in pure solvents due to interactions with other components mdpi.com. Similarly, the presence of one compound can affect the chemical stability or degradation rate of another researchgate.net.

Biochemical Pathway Modulation Studies Non Clinical Focus

Investigation of Compound Interactions with Defined Biochemical Systems

Parieval and its close analogue, Vinpocetine, have been demonstrated to interact with a variety of specific biochemical components, including enzymes and receptors. These interactions have been characterized using a range of in vitro assays.

Enzyme Inhibition: In silico analysis followed by enzyme kinetic testing has identified this compound as an inhibitor of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. nih.gov Its derivative, Vinpocetine, is a known inhibitor of phosphodiesterase-1 (PDE1), an enzyme involved in cyclic nucleotide signaling. nih.gov Studies on human liver microsomes and recombinant cytochrome P450 (CYP) enzymes indicated that Vinpocetine moderately inhibits CYP3A4 and CYP2D6. mdpi.com

Receptor Binding and Agonism: this compound has been shown to act as an agonist for the G-protein-coupled receptor 40 (GPR40), with an EC50 value of 6.28 µM in a cellular model. medchemexpress.com This receptor is involved in glucose-stimulated insulin (B600854) secretion. medchemexpress.com In contrast, binding studies using rat cortical membranes have shown that Vinpocetine can act as an antagonist at quisqualate/AMPA-type glutamate (B1630785) receptors. nih.gov Further investigations revealed that Vinpocetine is also a potent ligand for peripheral benzodiazepine (B76468) binding sites (PBBS), now more commonly known as the translocator protein (TSPO). nih.gov

| Compound | Target System | Interaction Type | Key Findings | Reference |

|---|---|---|---|---|

| This compound (Vincamine) | Acetylcholinesterase (AChE) | Inhibition | Identified as a promising AChE inhibitor in silico and via enzyme kinetics. | nih.gov |

| Vinpocetine | Phosphodiesterase-1 (PDE1) | Inhibition | Well-documented inhibitory effects. | nih.gov |

| Vinpocetine | Cytochrome P450 (CYP) Enzymes | Inhibition | Moderate inhibition of CYP3A4 (IC50 54 µM) and non-competitive inhibition of CYP2D6 (IC50 19 µM) in human liver microsomes. | mdpi.com |

| This compound (Vincamine) | G-Protein-Coupled Receptor 40 (GPR40) | Agonism | Activated GPR40 with an EC50 of 6.28 µM in a CHO cell model. | medchemexpress.com |

| Vinpocetine | Quisqualate/AMPA Receptors | Antagonism | Reduced the binding of [3H]AMPA to rat cortical membranes. | nih.gov |

| Vinpocetine | Peripheral Benzodiazepine Binding Sites (PBBS)/Translocator Protein (TSPO) | Ligand Binding | Demonstrated potent binding, reducing the brain uptake of the known PBBS ligand [11C]PK11195 in PET studies. | nih.gov |

Elucidation of Molecular Mechanisms in Cellular Pathways

Studies in cellular models have begun to map the influence of this compound on complex intracellular signaling cascades, particularly those related to oxidative stress, cell cycle progression, and inflammation.

This compound demonstrates significant antioxidant activity in cellular systems by modulating key components of the cellular stress response. In human corneal epithelial cells (HCECs) challenged with lipopolysaccharide (LPS), this compound was found to significantly decrease intracellular levels of reactive oxygen species (ROS). nih.gov This effect is associated with the upregulation and increased activity of antioxidant enzymes. nih.govresearchgate.net

Specifically, this compound administration led to increased levels of superoxide (B77818) dismutase (SOD) and total antioxidant capacity (T-AOC), while concurrently reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov A primary mechanism identified is the activation of thioredoxin reductase (TrxR), a critical enzyme in the thioredoxin antioxidant system. nih.gov Broader studies suggest these antioxidant activities are mediated through the modulation of signaling pathways involving nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), which are master regulators of the antioxidant response. nih.gov

The Vinca alkaloid class of compounds, to which this compound belongs, is known for its effects on cell cycle progression. nih.gov this compound has been shown to induce apoptosis in various cancer cell lines, a process linked to cell cycle arrest. nih.gov In human breast cancer cells, its derivative Vinpocetine arrests the cell cycle at the G0/G1 phase. nih.gov This arrest is mediated through a mitochondrial-dependent pathway, involving the modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, as well as the tumor suppressor protein p53. nih.gov

In human alveolar basal epithelial cells (A549), this compound was shown to stimulate caspase-3-dependent apoptosis. researchgate.net This activation is preceded by a reduction in mitochondrial membrane potential and the subsequent release of cytochrome C into the cytosol, key events in the intrinsic pathway of apoptosis. researchgate.net Other related Vinca alkaloids have been shown to induce a G2/M block in various human tumor cell lines by interfering with microtubule dynamics. nih.govresearchgate.net

| Compound | Cell Line Model | Observed Effect | Molecular Pathway Modulation | Reference |

|---|---|---|---|---|

| Vinpocetine | Human Breast Cancer Cells | Cell Cycle Arrest at G0/G1 | Mitochondrial-dependent pathway. | nih.gov |

| This compound (Vincamine) | Human Colon Cancer Cells (HCT116) | Induction of Apoptosis | Decreased cellular proliferation. | nih.gov |

| This compound (Vincamine) | Human Alveolar Epithelial Cells (A549) | Induction of Apoptosis | Lowered mitochondrial membrane potential, stimulated cytochrome C release, and activated caspase-3. | researchgate.net |

| Vinflunine/Vinorelbine | Various Human Tumor Cell Lines | Cell Cycle Arrest at G2/M | Interference with microtubule dynamics. | nih.gov |

This compound and its derivatives exhibit significant modulatory effects on inflammatory pathways in various non-clinical model systems. A central mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Vinpocetine has been shown to inhibit tumor necrosis factor-alpha (TNF-α)-induced NF-κB activation across multiple cell types, including macrophages, endothelial cells, and epithelial cells. nih.govresearchgate.net

This inhibition is achieved by directly targeting the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. nih.gov By blocking NF-κB activation, the expression of numerous downstream pro-inflammatory mediators is suppressed. nih.gov This includes a reduction in the expression of cytokines such as TNF-α, interleukin-1β (IL-1β), IL-6, and IL-8, as well as the enzyme cyclooxygenase-2 (COX-2). nih.govresearchgate.net Further research suggests that the anti-inflammatory effects may also involve upstream inhibition of the Toll-like receptor 4 (TLR4)/MyD88 signaling pathway. researchgate.net

Theoretical Models of Biochemical Network Perturbation by Complex Agents

Computational and theoretical modeling has been employed to predict and understand the molecular interactions of this compound with biological targets, offering insights into how it may perturb biochemical networks.

Molecular Docking Studies: In silico docking simulations have been used to predict the binding affinity and interaction patterns of this compound with specific proteins. For example, modeling predicted a strong interaction between this compound and the apoptotic protein caspase-3, with a high free energy of binding (-5.64 kcal/mol) driven by hydrogen bonds. researchgate.net This theoretical finding was subsequently supported by in vitro assays showing this compound-stimulated caspase-3 activity. researchgate.net Similar molecular docking approaches have been used to investigate the affinity of this compound for the active site of COX-2, suggesting a potential mechanism for its anti-inflammatory effects that parallels that of known COX-2 inhibitors. researchgate.net

Pharmacokinetic Interaction Prediction: While not a direct network perturbation model, studies evaluating this compound's effects on key regulators of pharmacokinetics, such as P-glycoprotein (P-gp) and CYP enzymes, provide a theoretical basis for predicting broader biochemical network effects. mdpi.com For instance, the strong inhibition of the efflux transporter P-gp by Vinpocetine suggests that it could perturb the disposition and cellular concentration of a wide network of other compounds that are P-gp substrates. mdpi.com These models help to form hypotheses about how the agent might alter the broader "interactome" of endogenous and exogenous substances within a biological system.

Advanced Analytical and Spectroscopic Characterization of Complex Chemical Entities

Methodological Advances in the Analysis of Multi-Component Mixtures

The characterization of "Parieval" (Vincamine), especially when present in complex mixtures such as plant extracts or pharmaceutical formulations, necessitates the use of advanced analytical techniques capable of deconvoluting intricate datasets.

High-Resolution Mass Spectrometry for Complex Mixture Deconvolution

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of "this compound" and its related impurities or metabolites. Techniques like electrospray ionization (ESI) coupled with Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers provide highly accurate mass measurements, enabling the determination of elemental compositions.

In the EIMS (Electron Ionization Mass Spectrometry) analysis of "this compound," a molecular ion peak is observed at m/z 354, corresponding to the molecular formula C21H26N2O3. unimi.it High-resolution mass spectra can further confirm this composition. The fragmentation pattern is also characteristic; for instance, a significant fragment is observed at m/z 325, which corresponds to the loss of a methoxycarbonyl group (-CO2Me). unimi.it Another key fragment appears at m/z 252. unimi.it In MS-MS analysis, the precursor ion of protonated "this compound" ([M+H]+) at m/z 355.2016 yields product ions at m/z 337.2, 308.2, and 212.1, which are instrumental for structural confirmation and quantification in complex biological matrices. nih.gov

Table 1: Key Mass Spectrometry Data for "this compound" (Vincamine)

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C21H26N2O3 | scbt.com |

| Molecular Weight | 354.44 g/mol | chemicalbook.com |

| Molecular Ion (M+) | m/z 354 | unimi.it |

| [M+H]+ Precursor Ion | m/z 355.2016 | nih.gov |

| Major EIMS Fragments | m/z 325, 295, 267, 252 | unimi.itchemicalbook.com |

| Major MS-MS Fragments | m/z 337.2, 308.2, 212.1 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Mixture Components

NMR spectroscopy is indispensable for the definitive structural elucidation of "this compound" and its related compounds. Both one-dimensional (1H, 13C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to assign all proton and carbon signals, confirming the compound's complex pentacyclic structure.

The 1H NMR spectrum of "this compound" in CDCl3 shows characteristic signals for the aromatic protons of the indole (B1671886) ring, typically between δ 7.0 and 7.5 ppm. chemicalbook.com The ethyl group protons and the methoxy group singlet (around δ 3.8 ppm) are also clearly identifiable. chemicalbook.com Advanced techniques such as indirect covariance NMR have been used to compute 13C-15N correlation spectra, providing deeper insights into the molecule's electronic structure without isotopic labeling. wikipedia.org

Table 2: Selected 1H NMR Chemical Shifts for "this compound" (Vincamine) in CDCl3

| Proton Assignment | Chemical Shift (ppm) | Reference |

|---|---|---|

| Aromatic Protons | 7.48 - 7.11 | chemicalbook.com |

| OCH3 | 3.81 | chemicalbook.com |

13C NMR spectroscopy complements the proton data, with the carbonyl carbon of the ester group resonating at approximately δ 175 ppm. The signals from the indole ring and the aliphatic cage are spread across the spectrum, and their precise assignment is confirmed through HSQC and HMBC experiments. unimi.it

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a unique molecular fingerprint for "this compound," based on the vibrational modes of its covalent bonds. These methods are particularly useful for identifying functional groups and for the solid-state characterization of the drug substance.

The IR spectrum of "this compound" shows a characteristic ester C=O stretching band around 1749 cm-1. jfda-online.com A prominent band corresponding to the O-H stretch is also observed, typically in the region of 3300-3500 cm-1, confirming the presence of the hydroxyl group. jfda-online.com These techniques are powerful for distinguishing "this compound" from its potential degradants, such as Vincaminic acid, which exhibits a different carbonyl stretching frequency (1662 cm-1) due to the carboxylic acid group. jfda-online.com Both IR and Raman spectroscopy are non-destructive and can be employed for rapid identification and quality control. researchgate.netamericanpharmaceuticalreview.com

Chromatographic Techniques for Separation and Quantification of Complex Ingredients

Chromatographic methods are essential for the separation, identification, and quantification of "this compound" in various matrices, including pharmaceutical dosage forms, plant extracts, and biological fluids. nih.govamazonaws.com High-Performance Liquid Chromatography (HPLC) is the most widely used technique. semanticscholar.org

A typical reversed-phase HPLC method utilizes a C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer, such as sodium acetate (B1210297) or ammonium carbonate. jfda-online.comgoogle.com Detection is commonly performed using a UV detector, with a wavelength set around 270 nm. jfda-online.com More advanced HPLC systems coupled with electrochemical detection (ECD) or mass spectrometry (LC-MS) offer enhanced sensitivity and selectivity, allowing for the detection of trace amounts of "this compound" and its metabolites. thermofisher.com The limit of detection for HPLC-UV methods can be as low as 0.03 µg/mL. jfda-online.com

Application of Chemometric and Multivariate Analysis to Complex Spectral Data

When analyzing complex mixtures containing "this compound" and other related alkaloids, the resulting spectral data (e.g., from HPLC-DAD, GC-MS, or vibrational spectroscopy) can be highly complex due to overlapping signals. researchgate.net Chemometrics and multivariate analysis are powerful tools used to extract meaningful information from such data.

Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be applied to spectral datasets to identify patterns and correlations that are not apparent from visual inspection. nih.gov For instance, PCA can be used to classify different samples of Vinca minor extracts based on their alkaloid profiles, while PLS can be used to build quantitative models that predict the concentration of "this compound" from the spectral data, even in the presence of interfering substances. amazonaws.comnih.gov These methods are crucial for quality control and for stability-indicating assays. researchgate.net

Development of Robust Analytical Protocols for "this compound"-Type Compounds

The development of robust and validated analytical protocols is critical for ensuring the quality, consistency, and efficacy of products containing "this compound." A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters and provides reliable results during normal usage.

For "this compound"-type indole alkaloids, this involves:

Method Validation: Protocols are validated according to international guidelines (e.g., ICH) for parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). jfda-online.com

Stability-Indicating Assays: HPLC and other methods are developed to separate "this compound" from its degradation products, proving the method's ability to assess the stability of the drug substance under various stress conditions (e.g., acid/base hydrolysis, oxidation, heat). jfda-online.com

Standardization of Extracts: For natural products, analytical protocols are developed to quantify the main active alkaloids, like "this compound," to ensure batch-to-batch consistency. This often involves the use of validated HPLC-UV or LC-MS methods. researchgate.net

Analysis in Biological Matrices: Sensitive methods using techniques like LC-MS/MS are developed and validated for pharmacokinetic studies, enabling the measurement of low concentrations of "this compound" and its metabolites in plasma or urine. nih.govnih.gov

The combination of these advanced analytical techniques and robust protocols ensures a comprehensive characterization of "this compound" (Vincamine), facilitating its effective quality control and continued study.

Computational Chemistry and Theoretical Modeling of Complex Chemical Systems

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations of Multi-Component Systems

Quantum mechanics (QM) offers a highly accurate description of electronic structure, while molecular dynamics (MD) simulates the movement of atoms and molecules over time. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly useful for studying large systems, such as enzymes, by treating the reactive core with QM and the surrounding environment with the more computationally efficient MM. nih.govrsc.orgyoutube.com These simulations can elucidate reaction mechanisms and predict properties like fluorescence lifetimes and quantum yields. nih.gov

The Nuclear-Electronic Orbital (NEO) approach is a quantum chemistry method that treats specified nuclei, typically protons, on the same quantum mechanical level as the electrons. nih.gov This method is crucial for accurately describing systems where nuclear quantum effects, such as zero-point energy and tunneling, are significant. nih.gov The NEO method can be applied to study hydrogen transfer systems by representing the transferring hydrogen with multiple basis function centers to allow for the delocalization of the proton vibrational wavefunction. princeton.edu

Ligand-Receptor Interaction Modeling for Complex Molecules

The interaction between a ligand and its receptor is a cornerstone of many biological processes. Molecular docking and molecular dynamics simulations are powerful computational techniques used to predict and analyze these interactions. nih.gov These methods can determine the most likely binding modes of a ligand within a receptor's binding pocket and calculate the free energy of binding. nih.gov Such studies are instrumental in drug design and understanding biological signaling pathways.

Prediction of Reactivity and Selectivity in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. mdpi.com Predicting the reactivity of the starting materials and the selectivity of the reaction is a key challenge. nih.govnih.gov The structural patterns of the reactants, reaction design, and experimental conditions are all critical factors that determine the outcome of these complex transformations. nih.govresearchgate.net Computational models can aid in understanding these factors and predicting the major products of MCRs.

Data Science and Machine Learning Applications in Complex Chemical Analysis

The fields of data science and machine learning are increasingly being applied to complex chemical problems. nsf.gov Machine learning models can be trained on large datasets of chemical information to predict various properties, such as reaction yields and boiling points. coe.eduwiley.com These approaches can accelerate scientific discovery by enabling the rapid screening of vast chemical spaces and identifying promising candidates for further investigation. nsf.govnih.gov

Compound Names Mentioned

As no specific compounds related to "Parieval" were identified, a table of compound names cannot be generated.

Structure Activity Relationship Studies Non Clinical Context

Rational Design of Complex Chemical Entities with Modulated Properties

Information regarding the rational design of Parieval as a complex chemical entity or the design of related entities with modulated properties based on its structure was not found in the conducted searches. The available data indicates its composition, suggesting it may be a formulation or complex derived from its listed components, rather than a single entity developed through rational design principles discussed in the search results.

Computational Approaches to Structure-Activity Prediction

No specific research applying computational approaches, such as QSAR modeling or molecular docking, for the prediction of this compound's structure-activity relationship was identified in the search results. While such methods are commonly used in the study of chemical compounds and their potential activities, no applications specifically concerning this compound were found.

Future Directions in Research on Complex Chemical Entities

Methodological Advancements for Holistic Characterization of Complex Mixtures

Characterizing complex chemical mixtures holistically requires sophisticated analytical techniques capable of identifying and quantifying a vast array of components, including those present at low concentrations auctoresonline.orgufz.de. Future methodological advancements will likely focus on enhancing the sensitivity, resolution, and speed of separation techniques such as multidimensional chromatography coupled with advanced mass spectrometry (MS) acs.org. High-resolution MS and ion mobility-MS can provide more detailed information about the elemental composition and structure of unknown components within a mixture. acs.org

Furthermore, the integration of orthogonal analytical methods will be crucial. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly hyphenated techniques, can offer complementary structural information. acs.org The development of standardized exemplar mixtures is also recommended to bridge the gap between fundamental studies and practical applications in chemical separations and analysis. acs.org Future research will also explore methods for the extraction and characterization of complex mixtures from diverse matrices, such as environmental or biological samples, enabling a better understanding of real-world exposures and their potential impacts. ufz.de

Integration of Theoretical and Experimental Approaches for "Parieval" Analog Research

Understanding the behavior of complex chemical entities, including potential compounds like "this compound" or its analogs, will increasingly rely on the seamless integration of theoretical and experimental approaches. Experimental data from advanced characterization techniques can be used to inform and validate theoretical models. Conversely, theoretical calculations, such as quantum mechanics and molecular dynamics simulations, can help predict the properties, reactivity, and potential interactions of components within a complex system that may be difficult to probe experimentally.

For a complex entity like "this compound," if its structure or potential structures were hypothesized, theoretical approaches could be employed to predict its conformational landscape, potential binding sites, and interactions with other molecules in a mixture. This could involve in silico screening and simulations to guide experimental design and prioritize specific aspects for investigation. Future research will focus on developing more accurate and computationally efficient theoretical models capable of handling the complexity and size of such systems.

Development of Predictive Models for Multi-Component Chemical Behavior

These models may incorporate machine learning algorithms, quantitative structure-activity relationships (QSARs) for mixtures, and physiologically based pharmacokinetic (PBPK) modeling to predict the fate and effects of complex entities in biological or environmental systems. auctoresonline.orgnih.gov The development of multi-pollutant models that can identify important mixture components and estimate mixture associations is an active area of research in environmental epidemiology. nih.gov Validating these models with experimental data from controlled mixture studies and real-world samples will be critical for their successful application in assessing the behavior of complex chemical entities. ufz.de

Exploring Novel Chemical Space for Complex Systems

The vastness of chemical space presents immense opportunities for discovering novel complex chemical entities with potentially desirable properties. Future research will involve exploring this space using combinatorial synthesis, high-throughput screening, and diversity-oriented synthesis techniques to generate libraries of complex molecules and mixtures.

Furthermore, advancements in analytical techniques will enable the characterization of increasingly complex synthesis products. In silico tools and predictive models can aid in the design and selection of synthetic targets by predicting potential properties and behaviors. The exploration of novel chemical space for complex systems is not limited to synthesis but also includes the investigation of naturally occurring complex mixtures, such as those found in biological extracts or environmental samples, using advanced metabolomics and lipidomics approaches.

Q & A

Basic Research Questions

Q. What are the established methodologies for determining Parieval's molecular structure and purity in experimental settings?

- Answer: this compound's molecular structure is typically characterized using nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, ensuring a retention time consistency ≥99.5%. For reproducibility, protocols should include solvent selection (e.g., deuterated solvents for NMR), calibration standards, and triplicate measurements to minimize instrumental error .

Q. How can researchers design preliminary experiments to assess this compound's stability under varying physiological conditions?

- Answer: Stability studies should employ accelerated degradation protocols under controlled pH (e.g., 1.2 for gastric fluid, 7.4 for blood), temperature (37°C), and light exposure. Use UV-Vis spectrophotometry to monitor absorbance shifts at characteristic wavelengths (e.g., λmax = 240 nm for this compound). Include control groups with inert buffers and validate degradation products via tandem mass spectrometry (LC-MS/MS). Statistical analysis (e.g., ANOVA) should compare degradation rates across conditions .

Q. What criteria should guide the selection of in vitro models for this compound's bioactivity screening?

- Answer: Prioritize cell lines with validated relevance to this compound's hypothesized targets (e.g., cancer cell lines for antitumor studies). Use dose-response curves (IC50 calculations) and ensure assays include positive controls (e.g., known inhibitors) and cytotoxicity assessments (MTT assay). Report cell passage numbers, culture media, and incubation times to ensure reproducibility. Data normalization against baseline viability is critical .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound's mechanism of action across independent studies?

- Answer: Conduct a systematic review using PRISMA guidelines to identify methodological disparities (e.g., assay sensitivity, concentration ranges). Validate findings via orthogonal assays (e.g., CRISPR knockouts for target validation, surface plasmon resonance for binding affinity). Meta-analyses should account for heterogeneity using random-effects models and subgroup analyses by experimental conditions .

Q. What experimental designs are optimal for isolating this compound's effects from confounding variables in in vivo studies?

- Answer: Use randomized block designs with littermate controls in animal models. Implement blinding during data collection and analysis. Confounders like diet and circadian rhythms are mitigated by standardized housing. Pharmacokinetic parameters (Cmax, AUC) should be quantified via LC-MS/MS, with tissue distribution mapped using radiolabeled this compound (e.g., <sup>14</sup>C isotopes). Multivariate regression models adjust for covariates like weight and age .

Q. How should researchers address ethical and reproducibility challenges in multi-center this compound trials?

- Answer: Adopt CONSORT guidelines for trial reporting, with pre-registered protocols (ClinicalTrials.gov ). Centralized ethics approval and harmonized SOPs ensure consistency. Use blinded third-party contract research organizations (CROs) for data validation. Power calculations must account for inter-center variability, and mixed-effects models should analyze clustered data .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound toxicity studies?

- Answer: Fit data to Hill or log-logistic models using maximum likelihood estimation. Compare AIC/BIC values to select the best-fit model. Bootstrap resampling (≥1,000 iterations) quantifies uncertainty in EC50 estimates. For threshold identification, use breakpoint regression or Bayesian changepoint analysis. Report confidence intervals and effect sizes (e.g., Cohen’s d) for clinical relevance .

Methodological Frameworks

Data Contradiction Analysis Table

| Conflicting Finding | Potential Source of Bias | Resolution Strategy |

|---|---|---|

| Varied IC50 values in cytotoxicity assays | Differential cell passage numbers or serum concentrations | Standardize cell culture protocols across labs; use early-passage cells (<20) . |

| Discrepant in vivo bioavailability | Route of administration (oral vs. IV) | Compare pharmacokinetic profiles using identical formulations and dosing schedules . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.